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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

Get Quote

Executive Summary & Structural Profiling
2-Chloro-4-methyl-5-nitrophenol (CAS: 100959-50-0) is a highly functionalized, multi-

substituted aromatic compound widely utilized as a critical building block in the synthesis of

advanced agrochemicals, active pharmaceutical ingredients (APIs), and specialized materials.

The presence of orthogonal functional groups—a halogen (chloro), an alkyl (methyl), an

electron-withdrawing nitro group, and an electron-donating phenolic hydroxyl—provides unique

regioselectivity, making it an invaluable intermediate for complex downstream

transformations[1].

Physicochemical Data
To rationally design experimental and analytical workflows, researchers must first understand

the compound's fundamental properties.

Table 1: Physicochemical and Identification Data
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Property Value

CAS Number 100959-50-0

IUPAC Name 2-chloro-4-methyl-5-nitrophenol

Molecular Formula C7H6ClNO3

Molecular Weight 187.58 g/mol

LogP ~2.73

InChIKey HFJRPDALZHECPK-UHFFFAOYSA-N

Canonical SMILES CC1=CC(Cl)=C(O)C=C1[O-]

Note on PubChem CID: While specific, highly-substituted isomers like 100959-50-0 may

occasionally lack a universally persistent direct PubChem CID in primary search indexes, they

are definitively tracked across global chemical databases via their canonical SMILES and

InChIKey (HFJRPDALZHECPK-UHFFFAOYSA-N) [1].

Safety Data and Hazard Mitigation (SDS Analysis)
Handling 2-Chloro-4-methyl-5-nitrophenol requires strict adherence to safety protocols due

to its biological activity and environmental toxicity. According to standardized Safety Data

Sheets (SDS), the compound falls under several specific Globally Harmonized System (GHS)

hazard classifications [2].

Table 2: GHS Classification and Hazard Statements
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Category Details

Signal Word Warning

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

UN Number
3077 (Environmentally Hazardous Substance,

Solid, N.O.S.)

Causality in Safety Protocol Design
Safety procedures must be dictated by the molecule's physical chemistry rather than rote

memorization.

Dermal Protection: The lipophilic nature of the compound (LogP ~2.73) facilitates rapid

dermal absorption. This necessitates the use of nitrile gloves (minimum 0.11 mm thickness)

to prevent systemic exposure.

Inhalation Hazards: The nitroaromatic structure poses a severe risk of respiratory irritation if

dust is inhaled. Thus, all weighing, transfer, and dissolution operations must occur within a

certified Class II fume hood to control aerosolized particulates.

Hazard Identification
(GHS: Warning)

PPE Selection
(Nitrile, Goggles, Hood)

Handling & Weighing
(Anti-static tools)

Waste Disposal
(UN 3077 Solid Waste)

Click to download full resolution via product page

Fig 1: Standard operating procedure for the safe handling of 2-Chloro-4-methyl-5-
nitrophenol.
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Experimental Methodology: Self-Validating
Analytical Protocol
To ensure the integrity of 2-Chloro-4-methyl-5-nitrophenol prior to its use in synthetic

pathways, researchers must establish its purity. The following High-Performance Liquid

Chromatography (HPLC) protocol is designed as a self-validating system: it includes a system

suitability test (SST) to confirm column efficiency and peak symmetry before any sample data

is accepted.

Step-by-Step HPLC-UV Protocol
Sample Preparation: Accurately weigh 10.0 mg of 2-Chloro-4-methyl-5-nitrophenol.
Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

Causality: Methanol is chosen over water due to the compound's hydrophobicity.

Attempting to dissolve this in an aqueous buffer would lead to incomplete dissolution and

inaccurate concentration readings.

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Causality: PTFE is chemically inert to methanolic solutions and prevents particulate matter

from clogging the analytical column. Amber vials protect the light-sensitive nitroaromatic

ring from UV degradation.

Chromatographic Conditions:

Column: Reverse-phase C18 (150 mm × 4.6 mm, 5 µm).

Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water (containing 0.1%

Trifluoroacetic acid).

Causality: The addition of 0.1% TFA suppresses the ionization of the phenolic hydroxyl

group (which has a pKa of ~7-8), ensuring the molecule remains in its neutral state. This

prevents peak tailing and ensures a sharp, symmetrical peak.

Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (optimal for conjugated nitroaromatic chromophores).

System Suitability (Self-Validation): Inject a blank (Methanol) to rule out ghost peaks. Inject

the standard; the theoretical plate count must exceed 2000, and the tailing factor must be ≤

1.5. If these parameters fail, the column must be washed or replaced before proceeding.

Analysis: Inject 10 µL of the sample. Integrate the peak area to determine relative purity.

1. Sample Preparation
(1 mg/mL in MeOH)

2. Filtration
(0.22 µm PTFE)

3. HPLC Injection
(RP-C18 Column)

4. UV Detection
(λ = 254 nm)

5. Chromatogram
Integration & Reporting

Click to download full resolution via product page

Fig 2: Step-by-step analytical workflow for HPLC-UV purity determination.

Synthetic Utility and Mechanistic Insights
The highly decorated structural arrangement of 2-Chloro-4-methyl-5-nitrophenol makes it a

versatile synthetic intermediate.

Etherification: The phenolic hydroxyl group can be readily deprotonated by a mild base (e.g.,

K2CO3) to undergo Williamson ether synthesis with alkyl halides.
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Selective Reduction: The nitro group can be selectively reduced to an amine using catalytic

hydrogenation. However, the presence of the chlorine atom requires careful selection of the

hydrogenation catalyst. Standard Palladium on Carbon (Pd/C) with hydrogen gas often leads

to unwanted hydrodehalogenation (cleaving the C-Cl bond). To prevent this, researchers

must use a "poisoned" catalyst (such as sulfided Pt/C) or alternative reducing agents like

Iron/Acetic acid (Béchamp reduction) to yield 5-amino-2-chloro-4-methylphenol intact [3].

Conclusion
2-Chloro-4-methyl-5-nitrophenol is a highly functionalized building block that demands

rigorous analytical validation and stringent safety protocols. By understanding the

physicochemical properties—such as its lipophilicity, pKa, and reactive functional groups—

researchers can rationally design handling procedures, chromatographic methods, and

synthetic pathways that ensure both laboratory safety and experimental success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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